molecular formula C14H20N2O2 B267480 N-(sec-butyl)-3-(propionylamino)benzamide

N-(sec-butyl)-3-(propionylamino)benzamide

Katalognummer B267480
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: MGPDHIZPRDIUNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-3-(propionylamino)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BZP or benzylpiperazine and is a synthetic stimulant that has been used as a recreational drug. However,

Wirkmechanismus

The mechanism of action of BZP involves its ability to bind to dopamine receptors in the brain. This binding activates the receptors, resulting in an increase in the release of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and movement.
Biochemical and physiological effects:
The biochemical and physiological effects of BZP include an increase in the release of dopamine, norepinephrine, and serotonin in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. However, prolonged use of BZP can lead to adverse effects such as anxiety, insomnia, and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BZP in lab experiments is its ability to selectively activate dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, the limitations of using BZP in lab experiments include its potential for abuse and its adverse effects on the central nervous system.

Zukünftige Richtungen

There are several future directions for the research on BZP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is its potential as a tool for studying the role of dopamine in various physiological processes. Additionally, there is a need for further research on the adverse effects of BZP and its potential for abuse.
Conclusion:
In conclusion, BZP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its mechanism of action involves its ability to bind to dopamine receptors in the brain, resulting in an increase in the release of dopamine. While BZP has potential advantages for lab experiments, its adverse effects on the central nervous system and potential for abuse must be taken into consideration. Further research is needed to fully understand the potential applications and limitations of BZP.

Synthesemethoden

The synthesis of BZP involves the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of steps including recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

BZP has been studied extensively for its potential applications in various fields such as medicine, neuroscience, and pharmacology. One of the primary areas of research has been its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. BZP has been shown to have dopamine receptor agonist activity, which makes it a potential candidate for the treatment of these disorders.

Eigenschaften

Produktname

N-(sec-butyl)-3-(propionylamino)benzamide

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

N-butan-2-yl-3-(propanoylamino)benzamide

InChI

InChI=1S/C14H20N2O2/c1-4-10(3)15-14(18)11-7-6-8-12(9-11)16-13(17)5-2/h6-10H,4-5H2,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

MGPDHIZPRDIUNZ-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC

Kanonische SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.